Bromodifluoroacetamide

Übersicht

Beschreibung

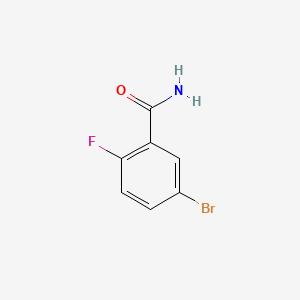

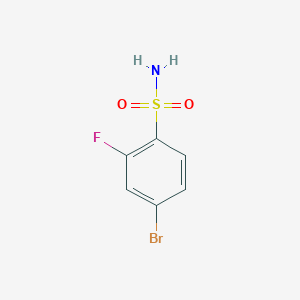

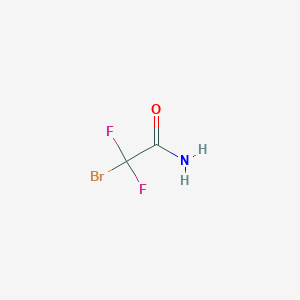

Bromodifluoroacetamide is an organic compound with the chemical formula C2H2BrF2NO . It appears as a colorless or light yellow crystalline or powdery solid . It is commonly used as a reagent in organic synthesis and can be used as a fluorinated reagent for halogenation reactions .

Synthesis Analysis

Bromodifluoroacetamide can be prepared by reacting bromoacetamide with hydrogen fluoride . The specific preparation method is to suspend bromoacetamide in hydrogen difluoride, and add gas . After a period of reaction, 2-bromo2, 2-difluoroacetamide is obtained .Molecular Structure Analysis

The molecular formula of Bromodifluoroacetamide is C2H2BrF2NO . The molar mass is 173.94 .Chemical Reactions Analysis

Bromodifluoroacetamide is involved in various chemical reactions. For instance, it has been used in a copper-catalyzed cyclization of cyclopropenes/diazo compounds, efficiently synthesizing a series of α,α-difluoro-β-lactams . This reaction represents the first example of [3 + 1] cyclization for the synthesis of β-lactams utilizing a metal carbene intermediate as the C1 synthon .Physical And Chemical Properties Analysis

Bromodifluoroacetamide has a density of 2.011±0.06 g/cm3 . Its melting point is 86.5-86.7 °C , and its boiling point is 110-111 °C . The compound has a vapor pressure of 0.321mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides

- Summary of Application : This research describes a synthetic methodology that enables the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation .

- Methods of Application : The method uses readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts as the source for the aryl substituents . A wide range of 2-bromo-2,2-difluoroacetamides as either aliphatic or aromatic secondary or tertiary amides were also reactive under the developed conditions .

- Results or Outcomes : The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .

Synthesis of α,α-Difluoro-γ-Lactams

- Summary of Application : This research presents a novel method for the synthesis of α,α-difluoro-γ-lactam derivatives .

- Methods of Application : The method uses a copper/amine catalyst via a tandem radical cyclization pathway . It provides a convenient and straightforward strategy for the rapid construction of various 3,3-difluoro-γ-lactam moieties from easily available alkenes and N-aryl bromodifluoroacetamide as starting materials under mild reaction conditions .

- Results or Outcomes : The method has been developed and used for the synthesis of α,α-difluoro-γ-lactam derivatives .

Formation of Fluorine-Containing Heteroaromatic Compounds

- Summary of Application : This research describes an efficient one-pot cascade process via unprecedented quadruple cleavage of BrCF2COOEt with primary amines to afford valuable fluorine-containing heterocycles .

- Methods of Application : The method involves the use of BrCF2COOEt, which plays a dual role as a C1 synthon and a difluoroalkylating reagent for the first time . The key intermediate isocyanides are generated in situ from primary amines and difluorocarbene .

- Results or Outcomes : The process results in the formation of valuable fluorine-containing heterocycles .

Research Progresses and Applications of Fluorescent Protein Antibodies

- Summary of Application : This research provides an overview of various fluorescent proteins, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting fluorescent proteins .

- Methods of Application : The method involves the use of fluorescent proteins (FPs) and their antibodies, particularly nanobodies . These small and stable nanobodies can be expressed and functional in living cells .

- Results or Outcomes : The review will be helpful for further research on nanobodies targeting FPs, making FPs more valuable in biological research .

Formation of Fluorine-Containing Heteroaromatic Compounds

- Summary of Application : This research describes an efficient one-pot cascade process via unprecedented quadruple cleavage of BrCF2COOEt with primary amines to afford valuable fluorine-containing heterocycles .

- Methods of Application : The method involves the use of BrCF2COOEt, which plays a dual role as a C1 synthon and a difluoroalkylating reagent for the first time . The key intermediate isocyanides are generated in situ from primary amines and difluorocarbene .

- Results or Outcomes : The process results in the formation of valuable fluorine-containing heterocycles .

Research Progresses and Applications of Fluorescent Protein Antibodies

- Summary of Application : This research provides an overview of various fluorescent proteins, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting fluorescent proteins .

- Methods of Application : The method involves the use of fluorescent proteins (FPs) and their antibodies, particularly nanobodies . These small and stable nanobodies can be expressed and functional in living cells .

- Results or Outcomes : The review will be helpful for further research on nanobodies targeting FPs, making FPs more valuable in biological research .

Safety And Hazards

Bromodifluoroacetamide dust can irritate the eyes and respiratory tract, and may have an irritating effect on the skin . When using, it’s important to avoid direct contact with skin and eyes, and make sure to operate in a well-ventilated place . Care should be taken during storage and transportation to prevent mixing with other chemicals or exposure to high temperatures or sources of ignition .

Eigenschaften

IUPAC Name |

2-bromo-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWAMAZWCUQBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381996 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2,2-difluoroacetamide | |

CAS RN |

2169-67-7 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.